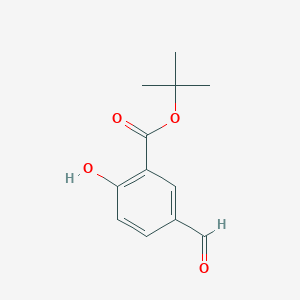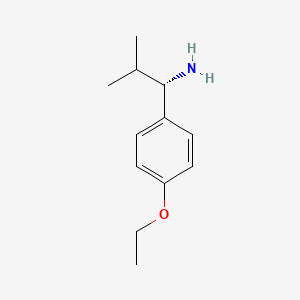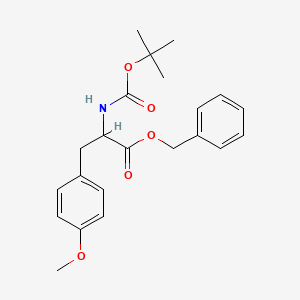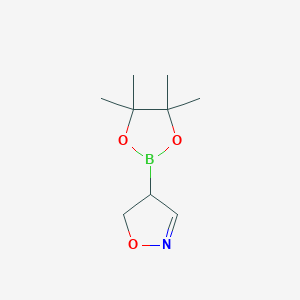
2-Ethyl 5-methyl 1-amino-1h-pyrrole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester typically involves multi-step organic reactions. Another approach involves the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . This disruption of quorum sensing pathways leads to decreased bacterial virulence and enhanced antibiotic efficacy.
Comparación Con Compuestos Similares
- Pyrrole-2,5-dicarboxylic acid
- 3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid
- 3,4-Bis(ethoxycarbonyl)-1H-pyrrole-2,5-dicarboxylic acid
Uniqueness: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-O-ethyl 5-O-methyl 1-aminopyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(13)7-5-4-6(11(7)10)8(12)14-2/h4-5H,3,10H2,1-2H3 |
Clave InChI |
WWDVLLPGIHACLO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(N1N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


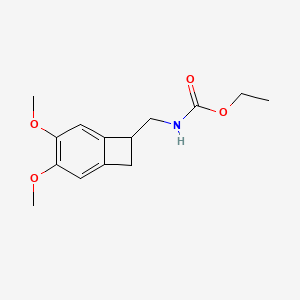
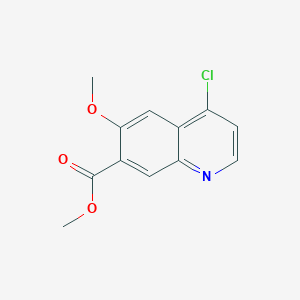
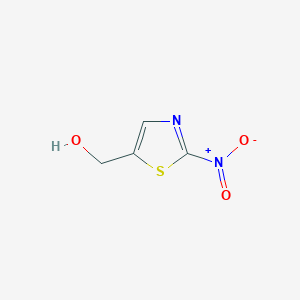
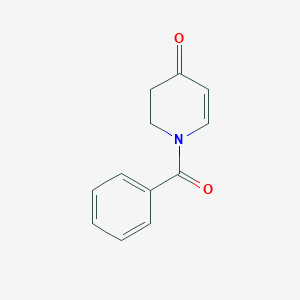
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
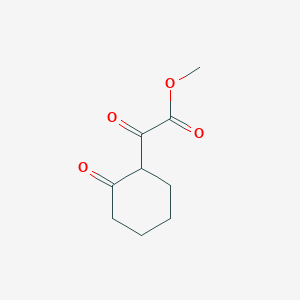


![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
